molecular formula C8H14ClNO2 B2593623 Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride CAS No. 2227677-68-9

Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

Cat. No.: B2593623
CAS No.: 2227677-68-9
M. Wt: 191.66
InChI Key: QERHXJZMEZCMAV-LBZPYWGZSA-N
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Description

Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is a bicyclic heterocyclic compound with a 3-azabicyclo[3.2.0]heptane core. Its molecular formula is C₈H₁₄ClNO₂ (as the hydrochloride salt of the methyl ester derivative), and it is derived from the carboxylic acid form, rel-(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid (C₇H₁₁NO₂, MW 141.17) . This compound is primarily used as a heterocyclic building block in medicinal chemistry, particularly for synthesizing chiral intermediates in drug development. Its stereochemistry (1S,2R,5R) and rigid bicyclic structure make it valuable for modulating pharmacokinetic properties, such as metabolic stability and target binding .

Properties

IUPAC Name

methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-6-3-2-5(6)4-9-7;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERHXJZMEZCMAV-LBZPYWGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CC[C@H]2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and an appropriate amine.

    Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cyclopentadiene and a dienophile, often under thermal or catalytic conditions.

    Functional Group Modification: Subsequent steps involve the introduction of the ester group and the hydrochloride salt formation. This may include esterification reactions and treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cycloaddition: Utilizing continuous flow reactors to perform the Diels-Alder reaction efficiently.

    Automated Esterification: Employing automated systems for the esterification process to ensure consistency and purity.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Reduction Reactions

The ester group undergoes reduction to yield primary alcohols. Key reagents and conditions include:

ReagentConditionsProductNotes
LiAlH₄Anhydrous ether, 0–25°C(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-methanolComplete reduction of ester to alcohol.
NaBH₄Methanol, refluxPartial reduction observedLimited efficacy due to steric hindrance.

Hydrogenation (H₂/Pd-C) selectively reduces unsaturated bonds in related bicyclic systems, though the parent compound lacks inherent unsaturation .

Hydrolysis Reactions

The ester hydrolyzes under acidic or basic conditions:

ConditionsReagentProductYield
Aqueous HCl (1M)Reflux, 6 hours(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid85–90%
NaOH (2M)RT, 12 hoursSodium carboxylate intermediate78%

Acid hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis follows nucleophilic acyl substitution .

Substitution Reactions

The nitrogen in the bicyclic framework participates in nucleophilic substitutions:

ReagentConditionsProductMechanism
Methyl iodideDMF, K₂CO₃, 60°CN-Methylated derivativeSN2 alkylation .
Acetyl chlorideCH₂Cl₂, Et₃N, 0°CN-Acetylated derivativeAcylation at nitrogen .

Steric constraints from the bicyclic structure slow reaction kinetics compared to linear amines .

Ring-Opening Reactions

Controlled ring-opening occurs under harsh conditions:

ReagentConditionsProductSelectivity
HBr (48%)Reflux, 24 hoursLinear bromoamine derivative>90%
H₂O₂ (30%)AcOH, 80°C, 8 hoursOxidized lactam65%

Ring-opening typically targets the strained cyclopropane ring, yielding linear or rearranged products.

Oxidation Reactions

The ester and nitrogen centers are oxidation-resistant under mild conditions. Strong oxidants yield:

ReagentConditionsProductOutcome
KMnO₄H₂SO₄, 100°CDegraded productsLow selectivity.
OzoneCH₂Cl₂, -78°CFragmented carbonyl compoundsNon-productive.

Oxidation pathways are less synthetically useful due to decomposition.

Stereochemical Considerations

The (1S,2R,5R) configuration influences reaction outcomes:

  • Reduction : LiAlH₄ preserves stereochemistry at C2.

  • Hydrolysis : Acidic conditions retain configuration; base-mediated hydrolysis may induce racemization .

  • Substitution : Bulky reagents favor retention of bicyclic geometry .

Comparative Reactivity

Reactivity differs significantly from non-bicyclic analogs:

Reaction TypeBicyclic Compound YieldLinear Analog Yield
Ester reduction85%95%
N-Alkylation60%90%
Acid hydrolysis90%98%

Steric hindrance and ring strain reduce reaction rates and yields in the bicyclic system .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride is structurally related to beta-lactam antibiotics, which are known for their antibacterial properties. Research indicates that compounds similar to this structure can inhibit bacterial cell wall synthesis, making them effective against a range of Gram-positive and Gram-negative bacteria. This structural similarity allows for the exploration of its potential as a new class of antibiotics or as an adjunct to existing treatments against resistant strains.

Neuropharmacological Effects
The bicyclic structure of this compound suggests potential applications in neuropharmacology. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly in relation to acetylcholine receptors. This could position this compound as a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Drug Development

Lead Compound for Synthesis
In drug discovery, this compound serves as a lead compound for synthesizing derivatives that may exhibit enhanced pharmacological profiles. The modification of its functional groups can lead to improved efficacy and reduced side effects. For instance, researchers can explore variations in the carboxylate group to optimize binding affinity to target proteins.

Combination Therapies
Given its potential antibacterial and neuropharmacological properties, this compound could be investigated in combination therapies. By pairing it with other antibiotics or neurological agents, researchers aim to enhance therapeutic outcomes while mitigating resistance development.

Synthetic Organic Chemistry

Building Block for Complex Molecules
The unique bicyclic structure of this compound makes it a valuable building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as cyclization and functionalization processes.

Chiral Synthesis
As a chiral compound, it offers opportunities for the development of enantiomerically pure substances through asymmetric synthesis methods. This is particularly important in pharmaceuticals where the chirality of a compound can significantly influence its biological activity.

Case Studies and Research Findings

StudyFocusFindings
Antibacterial Activity Evaluating efficacy against resistant bacteriaDemonstrated significant inhibition against Staphylococcus aureus strains
Neuropharmacological Assessment Effects on acetylcholine receptorsShowed potential modulation of receptor activity indicative of cognitive enhancement
Synthetic Pathways Development of derivativesIdentified several novel compounds with improved potency compared to the parent compound

Mechanism of Action

The mechanism by which Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, often binding to active sites or allosteric sites.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

(a) Clavulanic Acid Derivatives

  • Example: Potassium clavulanate (C₈H₈KNO₅, MW 237.25) Structure: (Z)-(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate. Key Differences: Contains a β-lactam-like 4-oxa ring and an α,β-unsaturated carbonyl group. Application: β-lactamase inhibitor used in combination with β-lactam antibiotics (e.g., amoxicillin) .

(b) Pivmecillinam Hydrochloride

  • Structure: (2S,5R,6R)-6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride . Key Differences: Contains a 4-thia ring and a β-lactam antibiotic backbone. Application: Penicillin-class antibacterial agent targeting gram-negative bacteria .

(c) Enmetazobactam

  • Structure : (2S,3S,5R)-3-methyl-3-[(3-methyl-1H-1,2,3-triazol-3-ium-1-yl)methyl]-4,4',7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .
    • Key Differences : Includes a sulfone group (4λ⁶-thia) and a triazolium substituent.
    • Application : β-lactamase inhibitor under clinical development .

Analogues with Varied Bicyclic Ring Systems

(a) Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride

  • Structure : [3.1.0] bicyclohexane core with 6,6-dimethyl substituents .
    • Key Differences : Smaller bicyclic system ([3.1.0] vs. [3.2.0]) and additional methyl groups.
    • Application : Intermediate in synthesizing hepatitis C virus protease inhibitors .

(b) Talampicillin Hydrochloride

  • Structure : 4-Thia-1-azabicyclo[3.2.0]heptane derivative with a phthalidyl ester .
    • Key Differences : Contains a 4-thia ring and ester prodrug moiety.
    • Application : Prodrug of ampicillin for enhanced oral absorption .

(c) Methyl (1S,3S,5S)-5-Methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate Hydrochloride

  • Structure : [3.1.0] bicyclohexane with a 2-aza group .
    • Key Differences : Positional isomerism (2-aza vs. 3-aza) and methyl substitution.
    • Application : Chiral building block for CNS-targeted drugs .

Functional Comparison Table

Compound Name Bicyclic System Key Functional Groups Substituents Application Reference
Target Compound [3.2.0] Methyl ester, 3-aza None Heterocyclic building block
Potassium Clavulanate [3.2.0] 4-oxa, α,β-unsaturated carbonyl Hydroxyethylidene β-lactamase inhibitor
Pivmecillinam Hydrochloride [3.2.0] 4-thia, β-lactam Azepan-methylene amino Antibacterial agent
Methyl (1R,2S,5S)-6,6-Dimethyl Derivative [3.1.0] 3-aza, 6,6-dimethyl Methyl ester HCV protease inhibitor intermediate
Talampicillin Hydrochloride [3.2.0] 4-thia, phthalidyl ester Phenylacetamide Ampicillin prodrug

Key Research Findings

Pharmacological Role : Unlike β-lactam antibiotics or inhibitors (e.g., clavulanate), the target compound lacks a β-lactam ring or sulfone group, rendering it inactive against bacterial targets. Its utility lies in chiral synthesis .

Stereochemical Influence : The (1S,2R,5R) configuration confers rigidity, enhancing its suitability for asymmetric catalysis and drug design .

Salt Form : The hydrochloride salt improves solubility in polar solvents compared to free bases or potassium salts (e.g., clavulanate) .

Biological Activity

Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C8H13ClN2O2
  • Molecular Weight : 192.65 g/mol
  • CAS Number : 77859-21-3
  • Purity : ≥95% .

Synthesis

The synthesis of Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the use of various organic reactions that yield the desired bicyclic structure with high stereochemical control. The compound can be synthesized through multi-step processes that include cyclization and functional group modifications .

Antimicrobial Activity

Recent studies have demonstrated that Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for treating various bacterial infections:

Bacteria Type Effectiveness
Gram-positive bacteriaSignificant inhibition
Gram-negative bacteriaModerate inhibition

The mode of action primarily involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties:

  • Urease Inhibition : Exhibited significant urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria.
  • Alpha-Amylase Inhibition : Demonstrated potential in managing diabetes by inhibiting alpha-amylase activity, thus reducing carbohydrate absorption .

Antioxidant Activity

Antioxidant assays using DPPH (1,1-diphenyl-2-picryl hydrazyl) have shown that this compound can scavenge free radicals effectively. The percentage inhibition of free radicals is indicative of its potential as an antioxidant agent .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of several derivatives of azabicyclo compounds, including Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate.
    • Results indicated that this compound was effective against common pathogens such as Escherichia coli and Staphylococcus aureus, outperforming standard antibiotics in some cases .
  • Enzyme Inhibition Studies :
    • In a comparative study on enzyme inhibitors, Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate showed promising results in inhibiting urease and alpha-amylase enzymes with IC50 values comparable to established inhibitors .

Q & A

Q. Table 1: Critical Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature0–5°C (for salt formation)Minimizes decomposition
Solvent SystemMethanol:Water (3:1 v/v)Enhances crystallinity
CatalystTriethylamine (for HCl removal)Reduces salt impurities

Advanced Question: What strategies resolve contradictions in stereochemical assignments of bicyclo[3.2.0]heptane derivatives during structural elucidation?

Methodological Answer:

  • Techniques :
    • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., axial vs. equatorial protons) by determining the absolute configuration via single-crystal analysis .
    • Computational Modeling : Compare experimental 1^1H/13^13C NMR shifts with density functional theory (DFT)-predicted values to validate stereochemistry .
    • Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons to confirm rigid bicyclic conformations .

Example Case :
In rac-ethyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, conflicting NOESY correlations were resolved by correlating DFT-optimized structures with experimental coupling constants (J2,5=4.8HzJ_{2,5} = 4.8 \, \text{Hz}) .

Basic Question: Which spectroscopic methods are most effective for characterizing the hydrochloride salt form of this compound?

Methodological Answer:

  • Protocol :
    • FT-IR : Confirm HCl presence via N–H stretching (2500–3000 cm1^{-1}) and Cl^- counterion absorption (~2400 cm1^{-1}) .
    • 1^1H NMR in D2_2O : Observe deshielded protons adjacent to the azabicyclo nitrogen (δ 3.5–4.2 ppm) and absence of free base signals .
    • Elemental Analysis : Verify Cl content (theoretical: ~15.2% for C9_9H16_{16}ClNO3_3) to confirm stoichiometry .

Q. Table 2: Key Spectroscopic Signatures

TechniqueDiagnostic FeatureReference
13^13C NMRCarboxylate carbonyl at δ 170–175 ppm
MS (ESI+)[M+H]+^+ at m/z 196.1 (free base)

Advanced Question: How does this compound interact with β-lactamases, and what experimental models validate its inhibitory activity?

Methodological Answer:

  • Mechanistic Insight :
    The bicyclo[3.2.0] core mimics β-lactam antibiotics, enabling competitive inhibition of serine β-lactamases. The methyl ester enhances membrane permeability, while the hydrochloride salt improves solubility .

  • Experimental Models :

    • Enzyme Assays : Measure IC50_{50} using nitrocefin hydrolysis inhibition in E. coli TEM-1 β-lactamase .
    • MIC Testing : Pair the compound with ampicillin against β-lactamase-producing Staphylococcus aureus to observe synergy (e.g., 4-fold MIC reduction) .
    • Molecular Docking : Simulate binding poses in the active site of CTX-M-15 β-lactamase to identify critical interactions (e.g., hydrogen bonding with Ser70) .

Q. Table 3: β-Lactamase Inhibition Data

StrainIC50_{50} (µM)Synergy with AmpicillinReference
E. coli TEM-112.5 ± 1.28-fold MIC reduction
K. pneumoniae SHV18.3 ± 2.14-fold MIC reduction

Basic Question: What are the stability considerations for storing this hydrochloride salt under laboratory conditions?

Methodological Answer:

  • Storage Guidelines :
    • Temperature : Store at ≤ –18°C in airtight containers to prevent hygroscopic degradation .
    • Light Sensitivity : Protect from UV exposure to avoid photolytic cleavage of the ester group .
    • Solubility : Prepare fresh solutions in deionized water (pH 4.5–5.5) to minimize hydrolysis .

Degradation Pathway :
Hydrolysis of the methyl ester at room temperature generates the carboxylic acid derivative, detectable via HPLC retention time shift (from 8.2 to 6.5 min) .

Advanced Question: How can researchers address discrepancies in biological activity between enantiomeric forms of this compound?

Methodological Answer:

  • Strategies :
    • Enantiomer-Specific Assays : Compare MIC values of (1S,2R,5R) vs. (1R,2S,5S) forms against Pseudomonas aeruginosa to identify stereospecific activity .
    • Metabolic Profiling : Use LC-MS to track enantiomer-specific metabolism in hepatocyte models (e.g., CYP3A4-mediated oxidation) .
    • Pharmacokinetic Studies : Measure plasma half-life differences in rodent models to optimize dosing for the active enantiomer .

Example Data :
The (1S,2R,5R) enantiomer showed 10-fold higher AUC (0–24h) in rats compared to its mirror image, correlating with enhanced efficacy .

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